
Theoretical Insights into the Stability of
Dihydroxymaleic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dihydroxymaleic acid

Cat. No.: B1505802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dihydroxymaleic acid, a dicarboxylic acid of significant interest in organic chemistry and

biochemistry, presents a fascinating case study in molecular stability, influenced by its

stereochemistry and the potential for tautomerism. This technical guide delves into the

theoretical studies that illuminate the thermodynamic and kinetic stability of dihydroxymaleic
acid and its isomers. By leveraging computational chemistry, we can gain a deeper

understanding of the energetic landscape of these molecules, which is crucial for applications

in drug design and development where molecular stability is paramount.

Core Concepts: Isomerism and Tautomerism
Dihydroxymaleic acid is the cis-isomer of 2,3-dihydroxybut-2-enedioic acid. Its geometric

counterpart, dihydroxyfumaric acid (trans-isomer), provides a valuable point of comparison for

understanding its stability. A key aspect of the stability of these molecules is their existence as

different tautomers, primarily the enediol and various keto forms. The interconversion between

these forms is a dynamic process governed by specific energy barriers.

Computational Methodology
The insights presented here are derived from computational studies, primarily employing

Density Functional Theory (DFT). This quantum chemical method allows for the calculation of

molecular structures, energies, and properties with a good balance of accuracy and

computational cost.
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Experimental Protocol: A Representative DFT Study
A comprehensive theoretical investigation into the isomers of dihydroxyfumaric acid, a

geometric isomer of dihydroxymaleic acid, was conducted by Bolocan and Duca, providing a

robust framework for understanding these systems.[1][2][3] The key aspects of their

computational protocol are outlined below:

Software: The ORCA software package was utilized for the DFT calculations.[1]

Method: The B3LYP hybrid functional was employed. This functional combines Becke's

three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Set: The 6–311++G(2df,2p) basis set was used. This is a triple-zeta basis set that

includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and

weak interactions, as well as polarization functions (2df,2p) to allow for more flexibility in

describing the electron distribution.

Solvation Model: To simulate an aqueous environment, the Solvation Model based on

Density (SMD) was applied.[1]

Calculations Performed:

Geometry Optimization: The molecular structures of all isomers were optimized to find

their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations were performed to confirm that

the optimized structures correspond to true energy minima (no imaginary frequencies) or

transition states (one imaginary frequency).

Thermodynamic Properties: Gibbs free energies (G) were calculated to determine the

relative stabilities of the different isomers at a standard temperature (298.15 K).

Transition State Search: The geometries of transition states for the interconversion

between isomers were located and characterized.

Activation Energy Calculation: The energy difference between the transition state and the

reactant was calculated to determine the activation energy (Ea) for the isomerization and
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tautomerization processes.

Data Presentation: Stability of Dihydroxyfumaric
Acid Isomers
The following tables summarize the quantitative data on the relative Gibbs free energies of the

most stable enediol and keto tautomers of dihydroxyfumaric acid, as well as the activation

energies for their interconversion, based on the work of Bolocan and Duca.[1][2] While this

data is for the trans-isomer, it provides a crucial baseline for understanding the analogous

landscape for dihydroxymaleic acid. The cis-configuration in dihydroxymaleic acid is

expected to influence these values due to different intramolecular interactions, such as

hydrogen bonding.

Table 1: Relative Gibbs Free Energies of Dihydroxyfumaric Acid Tautomers

Tautomer Form
Relative Gibbs Free
Energy (kJ/mol) -
Gas Phase

Relative Gibbs Free
Energy (kJ/mol) -
Aqueous Solution

E1 Enediol 0.00 4.3

E2 Enediol 4.3 0.00

E3 Enediol 8.5 1.1

K1 Keto 46.7 32.7

Data extracted from Bolocan and Duca (2021).[2]

Table 2: Activation Energies for Interconversion of Dihydroxyfumaric Acid Tautomers
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Reaction

Activation
Energy (Ea)
(kJ/mol) - Gas
Phase

Gibbs Free
Energy of
Activation
(ΔG‡) (kJ/mol)
- Gas Phase

Activation
Energy (Ea)
(kJ/mol) -
Aqueous
Solution

Gibbs Free
Energy of
Activation
(ΔG‡) (kJ/mol)
- Aqueous
Solution

Enediol → Keto 230 - 310
Not explicitly

stated
180 - 230

Not explicitly

stated

Keto → Enediol ~180 - 260
Not explicitly

stated
~130 - 180

Not explicitly

stated

Enediol ↔

Enediol (Internal

Rotation)

0.15 - 75
Not explicitly

stated

Not explicitly

stated

Not explicitly

stated

Proton Transfer 135 - 160
Not explicitly

stated

Not explicitly

stated

Not explicitly

stated

Data ranges are approximate based on the values reported by Bolocan and Duca (2022).[1]

Key Findings from Theoretical Studies
Predominance of the Enediol Form: Theoretical calculations consistently show that the

enediol tautomer of dihydroxyfumaric acid is significantly more stable than the keto forms in

both the gas phase and aqueous solution.[2] The most stable enediol isomer in the gas

phase (E1) has a Gibbs free energy that is 46.7 kJ/mol lower than the most stable keto form

(K1).[2] In an aqueous solution, this difference is 32.7 kJ/mol for the most stable enediol

isomer (E2).[2]

High Barrier for Keto-Enol Tautomerization: The interconversion between the enediol and

keto forms involves a substantial activation energy barrier, typically in the range of 230–310

kJ/mol in the gas phase.[1][2] This indicates that at room temperature, the rate of

tautomerization is very slow.

Solvent Effects: The presence of a solvent like water lowers the activation energy for keto-

enol tautomerization by 50-80 kJ/mol, facilitating the process to some extent.[1][2] Water
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also influences the relative stability of the different enediol isomers.

Intramolecular Interactions: The stability of the different tautomers is influenced by

intramolecular hydrogen bonding. In dihydroxymaleic acid, the cis configuration of the

carboxylic acid groups would allow for stronger intramolecular hydrogen bonding, which is

expected to have a significant impact on the relative energies of its tautomers compared to

dihydroxyfumaric acid.

Visualizing the Energetic Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

relationships and pathways discussed.
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Relative stability of dihydroxyfumaric acid tautomers.
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A typical computational workflow for stability analysis.

Implications for Drug Development
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The theoretical study of dihydroxymaleic acid and its isomers provides critical information for

drug development professionals:

Polymorphism and Formulation: Understanding the relative stabilities of different tautomers

is essential for controlling polymorphism in the solid state, which can significantly impact the

solubility, dissolution rate, and bioavailability of a drug.

Metabolic Stability: The kinetic stability, as indicated by the activation barriers for

isomerization and decomposition, can provide insights into the metabolic fate of a drug

molecule.

Receptor Binding: Different tautomers will have different three-dimensional shapes and

electronic properties, leading to variations in their binding affinity to biological targets. A

thorough understanding of the predominant tautomeric form under physiological conditions is

therefore crucial for rational drug design.

Conclusion
Theoretical studies, particularly those employing Density Functional Theory, offer a powerful

lens through which to examine the stability of dihydroxymaleic acid and its related isomers.

The available data on dihydroxyfumaric acid indicates that the enediol form is

thermodynamically preferred, and that a significant energy barrier hinders its conversion to the

keto tautomer. While direct computational data for dihydroxymaleic acid is less prevalent in

the literature, the established methodologies provide a clear path for future investigations. A

comprehensive understanding of the tautomeric landscape of dihydroxymaleic acid is a

critical step in harnessing its potential in medicinal chemistry and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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